![molecular formula C9H7F6NO5 B14404419 (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline CAS No. 83577-93-9](/img/structure/B14404419.png)
(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline: is a synthetic compound characterized by the presence of trifluoroacetyl groups and a proline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions: (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of trifluoroacetyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its unique chemical properties may be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline involves its interaction with specific molecular targets. The trifluoroacetyl groups may interact with enzymes or receptors, leading to changes in their activity. The proline backbone may also play a role in the compound’s overall effect by influencing its binding affinity and specificity.
Propriétés
Numéro CAS |
83577-93-9 |
|---|---|
Formule moléculaire |
C9H7F6NO5 |
Poids moléculaire |
323.15 g/mol |
Nom IUPAC |
(2S,4R)-1-(2,2,2-trifluoroacetyl)-4-(2,2,2-trifluoroacetyl)oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F6NO5/c10-8(11,12)6(19)16-2-3(1-4(16)5(17)18)21-7(20)9(13,14)15/h3-4H,1-2H2,(H,17,18)/t3-,4+/m1/s1 |
Clé InChI |
QAASQCXWPPNADD-DMTCNVIQSA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C(F)(F)F)OC(=O)C(F)(F)F |
SMILES canonique |
C1C(CN(C1C(=O)O)C(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


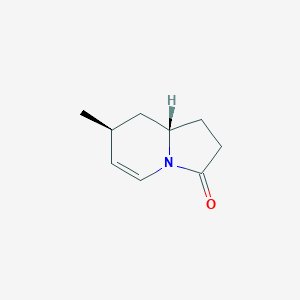

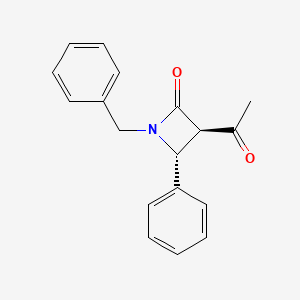

![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
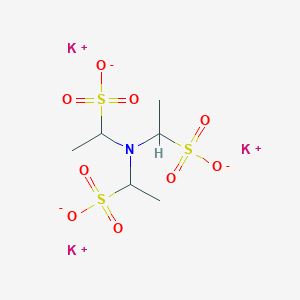
![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
![1,8-Diazabicyclo[6.5.3]hexadecane](/img/structure/B14404382.png)
![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)
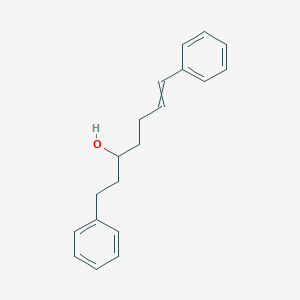

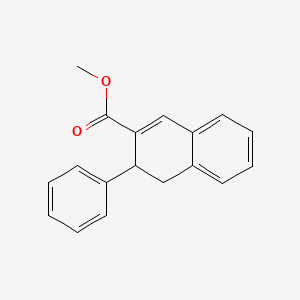
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)
